4,6-Dihydroxy-5-benzylthiopyrimidine
Description
Historical Trajectories in Pyrimidine (B1678525) Chemical Research
The journey into the chemical world of pyrimidines began in the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known in the early 1800s, a laboratory synthesis was not achieved until 1879, when Grimaux reported the preparation of barbituric acid. tandfonline.com The systematic study of pyrimidines is largely credited to Pinner, who in 1884, synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. A year later, in 1885, Pinner proposed the name "pyrimidine." The parent compound, pyrimidine itself, was first prepared in 1900 by Gabriel and Colman. tandfonline.com
A pivotal moment in pyrimidine research was the discovery of its derivatives as fundamental components of nucleic acids. Cytosine, thymine, and uracil, the pyrimidine nucleobases, are integral to the structure of DNA and RNA, the very blueprints of life. tandfonline.com This discovery propelled pyrimidine chemistry to the forefront of biological and medicinal research, where it has remained ever since.
The Foundational Role of Pyrimidine Scaffolds in Chemical Biology
The pyrimidine ring system is a ubiquitous scaffold in nature, forming the core of essential biomolecules beyond nucleic acids, such as thiamine (B1217682) (vitamin B1). tandfonline.com Its significance in medicinal chemistry is well-established, with the pyrimidine nucleus serving as the backbone for a multitude of therapeutic agents. mdpi.com The versatility of the pyrimidine scaffold allows for structural modifications at various positions, enabling the synthesis of a diverse array of compounds with a wide spectrum of biological activities. thieme-connect.com
Pyrimidine derivatives have been developed as potent agents in numerous therapeutic areas, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular drugs. nih.govsigmaaldrich.com Eight FDA-approved kinase inhibitors, for instance, are built upon a pyrimidine core. rsc.org The ability of the pyrimidine structure to interact with various biological targets has cemented its status as a "privileged scaffold" in drug discovery. chemicalbook.com
Positioning of 4,6-Dihydroxy-5-benzylthiopyrimidine within Contemporary Pyrimidine Chemistry
Within the vast landscape of pyrimidine chemistry, this compound represents a specific, functionalized derivative. The 4,6-dihydroxypyrimidine (B14393) core is a key intermediate in the synthesis of various biologically active molecules. The introduction of a benzylthio group at the 5-position significantly alters the compound's physicochemical properties.
The benzylthio group is known to increase lipophilicity, which can enhance a molecule's ability to cross biological membranes, a desirable trait for certain drug candidates. This positions this compound and similar 5-thio-substituted pyrimidines as valuable intermediates in the synthesis of novel therapeutic agents. Research into such derivatives is often aimed at exploring how different substituents at the 5-position can modulate biological activity, leading to the development of more potent and selective drugs.
Scope and Significance of Investigating Substituted Pyrimidine Systems
The continued investigation of substituted pyrimidine systems is of paramount importance in medicinal chemistry and drug development. The ability to readily modify the pyrimidine skeleton allows chemists to fine-tune the pharmacological properties of these molecules. thieme-connect.com By introducing various functional groups at different positions on the pyrimidine ring, researchers can optimize a compound's potency, selectivity, and pharmacokinetic profile. chemicalbook.com
The study of structure-activity relationships (SAR) in substituted pyrimidines provides crucial insights into how these molecules interact with their biological targets. nih.gov This knowledge is instrumental in the rational design of new drugs with improved efficacy and reduced side effects. The diverse biological activities exhibited by substituted pyrimidines, ranging from anticancer to antimicrobial effects, underscore the immense potential that still lies within this class of compounds for addressing a wide range of diseases. thieme-connect.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2S |
|---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
5-benzylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O2S/c14-10-9(11(15)13-7-12-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) |
InChI Key |
QILMQBHFRCCZBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N=CNC2=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4,6 Dihydroxy 5 Benzylthiopyrimidine
Established Synthetic Pathways to 4,6-Dihydroxy-5-benzylthiopyrimidine
Established methods for the synthesis of this compound predominantly rely on the functionalization of a pre-existing pyrimidine (B1678525) ring system. These approaches can be broadly categorized into multi-step sequences and strategies involving direct substitution.
Multi-Step Approaches from Precursor Pyrimidines
The most common route to this compound begins with the precursor 4,6-dihydroxypyrimidine (B14393). This multi-step synthesis involves the initial activation of the pyrimidine ring, typically through halogenation, followed by a nucleophilic substitution reaction.
A key intermediate in this process is 4,6-dichloropyrimidine (B16783), which is synthesized from 4,6-dihydroxypyrimidine by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com The subsequent reaction of 4,6-dichloropyrimidine with benzylthiol in the presence of a base affords this compound. The hydroxyl groups are typically regenerated during the work-up or in a separate hydrolysis step.
The synthesis of the precursor, 4,6-dihydroxypyrimidine, is itself a critical step and is often achieved through the cyclization of a malonic acid derivative with a source of the N-C-N fragment, such as formamide (B127407). google.comgoogle.com For instance, the reaction of dimethyl malonate with formamide in the presence of a base like sodium methoxide (B1231860) is a widely used method for the preparation of 4,6-dihydroxypyrimidine. google.com
| Step | Reactants | Reagents | Product |
| 1 | Dimethyl malonate, Formamide | Sodium methoxide | 4,6-dihydroxypyrimidine |
| 2 | 4,6-dihydroxypyrimidine | Phosphorus oxychloride | 4,6-dichloropyrimidine |
| 3 | 4,6-dichloropyrimidine, Benzylthiol | Base | This compound |
Direct Substitution and Cyclization Strategies
Direct substitution strategies aim to introduce the benzylthio group onto the C5 position of the 4,6-dihydroxypyrimidine ring. This can be achieved by first halogenating the C5 position of 4,6-dihydroxypyrimidine to yield a 5-halo-4,6-dihydroxypyrimidine intermediate. Subsequent nucleophilic substitution with benzylthiol then yields the target compound.
Alternatively, direct cyclization strategies that incorporate the benzylthio moiety from the outset are being explored to improve atom economy and reduce the number of synthetic steps. These methods would typically involve the condensation of a three-carbon component already bearing the benzylthio group with an amidine or a similar N-C-N synthon. However, specific examples of direct cyclization to form this compound are not yet widely reported in the literature.
Advances in Synthetic Protocols for this compound
Recent research has focused on optimizing existing synthetic routes and developing novel methodologies to improve the efficiency and sustainability of this compound synthesis.
Optimization of Reaction Conditions and Reagent Selection
Significant efforts have been directed towards optimizing the conditions for each step of the multi-step synthesis. This includes the fine-tuning of reaction temperatures, solvents, and the stoichiometry of reagents to maximize yields and minimize the formation of byproducts. For example, in the chlorination of 4,6-dihydroxypyrimidine, the choice of chlorinating agent and the reaction temperature can significantly impact the purity and yield of the resulting 4,6-dichloropyrimidine. google.com Similarly, the selection of the base and solvent system in the subsequent nucleophilic substitution with benzylthiol is crucial for achieving a clean and efficient reaction.
Utilization of Sulfenyl Chloride Chemistry
The use of sulfenyl chlorides presents an alternative approach for the introduction of the benzylthio group. Benzylsulfenyl chloride, which can be prepared from benzyl (B1604629) mercaptan, can react directly with the activated C5 position of 4,6-dihydroxypyrimidine or a suitable derivative. This method can offer advantages in terms of reactivity and selectivity. The reaction of pyrimidine-5-sulfonyl chloride with various nucleophiles has been demonstrated, indicating the potential for similar chemistry with sulfenyl chlorides. nih.gov
Development of Catalytic Systems in Pyrimidine Synthesis
The development of catalytic systems for C-H functionalization offers a promising avenue for more direct and efficient syntheses of substituted pyrimidines. While specific catalytic systems for the direct C5-benzylation of 4,6-dihydroxypyrimidine-5-thiol are still under investigation, broader research into transition metal-catalyzed cross-coupling reactions on pyrimidine scaffolds suggests future potential. For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of C-S bonds in heterocyclic chemistry. The application of such catalytic methods could potentially enable the direct coupling of a thiol-functionalized pyrimidine with a benzyl halide or vice versa, thereby streamlining the synthesis of this compound.
Strategic Derivatization of this compound
The scaffold of this compound serves as a versatile platform for a variety of chemical transformations. Strategic derivatization of this core structure allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the synthesis of more complex molecules. Key reactive sites for derivatization include the hydroxyl groups on the pyrimidine ring, the thioether linkage, and the benzyl moiety. These sites can be selectively modified through halogenation, oxidation, nucleophilic substitution, and functionalization of the benzylic position and its associated aromatic ring.
Halogenation to Yield 4,6-Dihalo-5-benzylthiopyrimidine Analogs
A crucial transformation for activating the pyrimidine ring towards further functionalization is the conversion of the hydroxyl groups into halogens. The resulting 4,6-dihalo derivatives are key intermediates for introducing various substituents via nucleophilic substitution reactions.
Detailed research findings demonstrate a straightforward and efficient method for the chlorination of this compound. tandfonline.com This conversion is typically achieved by treating the starting material with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction involves heating the dihydroxy compound at reflux in phosphorus oxychloride, which serves as both the reagent and the solvent. tandfonline.com This process effectively replaces both hydroxyl groups with chlorine atoms, yielding 4,6-dichloro-5-benzylthiopyrimidine in good yield. tandfonline.com This dichloro analog is a pivotal precursor for the synthesis of various 4,6-disubstituted pyrimidine derivatives. tandfonline.com
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| This compound | Phosphorus oxychloride (POCl₃) | Reflux, 3 hours | 4,6-Dichloro-5-benzylthiopyrimidine | 75% | tandfonline.com |
Oxidative Transformations of the Thioether Moiety
The thioether linkage at the C5 position of the pyrimidine ring is susceptible to oxidation, offering a pathway to introduce sulfoxide (B87167) and sulfone functionalities. These oxidized derivatives can exhibit altered chemical properties and biological activities. The oxidation of thioethers is a well-established transformation in organic chemistry, typically proceeding through a nucleophilic attack of the sulfur atom on an oxidant. nih.gov
While specific studies detailing the oxidation of this compound itself are not extensively documented, the general principles of thioether oxidation are applicable. The reaction can be controlled to yield either the sulfoxide or the sulfone, depending on the oxidant and reaction conditions.
Formation of Sulfoxide: Mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can selectively oxidize the thioether to the corresponding 5-benzylsulfinyl-4,6-dihydroxypyrimidine.
Formation of Sulfone: The use of stronger oxidizing conditions or an excess of the oxidizing agent leads to the formation of the sulfone, 5-benzylsulfonyl-4,6-dihydroxypyrimidine. nih.gov
The conversion of the related 4,6-dichloro-5-benzylthiopyrimidine to pyrimidine-5-sulfonamides has been noted as a significant synthetic application, which inherently requires the oxidation of the sulfur moiety to a sulfonyl derivative (likely a sulfonyl chloride) as a key step. tandfonline.com
| Starting Moiety | Reagent(s) | Potential Product Moiety | Transformation |
| 5-Benzylthio- | H₂O₂ (1 equiv.) or m-CPBA | 5-Benzylsulfinyl- | Sulfoxidation |
| 5-Benzylthio- | H₂O₂ (>2 equiv.) or KMnO₄ | 5-Benzylsulfonyl- | Sulfonation |
Nucleophilic Substitution Reactions on the Pyrimidine Ring
Direct nucleophilic substitution on the this compound ring is generally not feasible as hydroxyl groups are poor leaving groups. However, the conversion of the dihydroxy compound to its 4,6-dihalo analog, particularly 4,6-dichloro-5-benzylthiopyrimidine, dramatically activates the pyrimidine ring for nucleophilic aromatic substitution (SₙAr). tandfonline.comnih.gov The chlorine atoms at the C4 and C6 positions are excellent leaving groups, readily displaced by a wide array of nucleophiles.
The pyrimidine ring, being an electron-deficient heterocycle, facilitates these substitution reactions. nih.gov The reaction typically proceeds sequentially, allowing for the synthesis of symmetrically or asymmetrically substituted pyrimidines depending on the reaction conditions and stoichiometry of the nucleophile.
Common nucleophiles employed in these reactions include:
Amines: Primary and secondary amines react to form 4,6-diaminopyrimidine (B116622) derivatives.
Alkoxides: Alcohols in the presence of a base (e.g., sodium methoxide) yield 4,6-dialkoxypyrimidine derivatives.
Thiolates: Thiols can be used to introduce new thioether linkages at the C4 and C6 positions.
This strategy is foundational for creating libraries of substituted pyrimidines from the halogenated intermediate. chemrxiv.org
| Substrate | Nucleophile Type | Reagents | General Product Structure |
| 4,6-Dichloro-5-benzylthiopyrimidine | Primary/Secondary Amine | R¹R²NH | 4,6-Bis(dialkylamino)-5-benzylthiopyrimidine |
| 4,6-Dichloro-5-benzylthiopyrimidine | Alcohol | R-OH / Base | 4,6-Dialkoxy-5-benzylthiopyrimidine |
| 4,6-Dichloro-5-benzylthiopyrimidine | Thiol | R-SH / Base | 4,6-Bis(alkylthio)-5-benzylthiopyrimidine |
Functionalization of the Benzyl Moiety
The benzyl group attached to the sulfur atom offers additional sites for chemical modification, primarily at the benzylic carbon and on the aromatic ring. The enhanced reactivity of the benzylic position is due to the stabilization of radicals, cations, or anions by the adjacent aromatic ring. wikipedia.org
Key transformations of the benzyl group include:
Benzylic Halogenation: The benzylic C-H bonds can be halogenated under free-radical conditions. For instance, the Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) and a radical initiator, can introduce a bromine atom at the benzylic carbon. wikipedia.org
Benzylic Oxidation: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group or a carboxylic acid. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) typically lead to the formation of a carboxylic acid. wikipedia.org Milder, more selective reagents such as chromium trioxide-3,5-dimethylpyrazole complex can oxidize the benzylic position to a ketone. wikipedia.org
| Target Site | Reaction Type | Reagent(s) | Resulting Functional Group |
| Benzylic CH₂ | Halogenation | N-Bromosuccinimide (NBS) | Brominated Benzylic Carbon (CHBr) |
| Benzylic CH₂ | Oxidation | CrO₃-dmpyz | Carbonyl (C=O) |
| Benzylic CH₂ | Oxidation | KMnO₄ or HNO₃ | Carboxylic Acid (COOH) |
Molecular Structure, Reactivity, and Theoretical Chemical Investigations
Spectroscopic and Spectrometric Characterization Methodologies
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For 4,6-Dihydroxy-5-benzylthiopyrimidine, both ¹H and ¹³C NMR would provide crucial structural information.
Based on studies of analogous 2-(benzylthio)pyrimidines, the ¹H NMR spectrum is expected to reveal characteristic signals for the benzyl (B1604629) group protons. scirp.org A singlet or a pair of doublets corresponding to the methylene (B1212753) protons (S-CH₂) of the benzyl group would likely appear in the range of δ 4.0-4.5 ppm. scirp.org The aromatic protons of the phenyl ring would produce a multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm. scirp.org The proton on the pyrimidine (B1678525) ring at position 2 would likely be observed as a singlet at a downfield chemical shift. The hydroxyl protons at positions 4 and 6 may appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum would further confirm the carbon framework. The methylene carbon of the benzyl group is expected to have a signal around δ 35-40 ppm. scirp.org The carbons of the phenyl ring would resonate in the aromatic region (δ 125-140 ppm). The pyrimidine ring carbons would exhibit distinct chemical shifts, with the carbon bearing the thioether linkage (C5) appearing at a specific upfield or downfield position depending on the electronic effects of the neighboring hydroxyl groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine-H2 | 8.0 - 8.5 | 150 - 160 |
| Pyrimidine-OH | Variable (broad) | - |
| Benzyl-CH₂ | 4.0 - 4.5 | 35 - 40 |
| Benzyl-Aromatic H | 7.2 - 7.5 | 125 - 140 |
| Pyrimidine-C4/C6 | - | 160 - 170 |
| Pyrimidine-C5 | - | 100 - 110 |
Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its molecular formula (C₁₁H₁₀N₂O₂S).
The fragmentation pattern observed in the mass spectrum would offer additional structural insights. A prominent fragmentation pathway would likely involve the cleavage of the benzylic C-S bond, leading to the formation of a stable benzyl cation (m/z 91) and a 4,6-dihydroxy-5-thiopyrimidine radical cation. Other potential fragmentations could include the loss of small neutral molecules like CO or HCN from the pyrimidine ring.
Reaction Mechanisms of this compound and Its Derivatives
The reactivity of this compound is dictated by the interplay of the electron-rich dihydroxypyrimidine ring and the versatile thioether linkage.
Mechanistic Studies of Substitutions and Eliminations
The pyrimidine ring in 4,6-dihydroxypyrimidine (B14393) exists in tautomeric equilibrium with its keto forms. This influences its reactivity in substitution reactions. Electrophilic substitution at the pyrimidine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atoms. However, the hydroxyl groups enhance the electron density of the ring, potentially facilitating substitution at the C2 position.
The benzylthio group at the C5 position can also influence the reactivity. The sulfur atom can be susceptible to electrophilic attack. Furthermore, the C-S bond can be cleaved under certain conditions, allowing for substitution reactions at the C5 position.
Pathways for Oxidation and Reduction of the Thioether Linkage
The thioether linkage in this compound is susceptible to oxidation. Mild oxidizing agents can convert the thioether to a sulfoxide (B87167), and stronger oxidizing agents can lead to the corresponding sulfone. These oxidation reactions proceed via a nucleophilic attack of the sulfur atom on the oxidizing agent.
Reduction of the C-S bond can be achieved using various reducing agents, potentially leading to the formation of 4,6-dihydroxypyrimidine and toluene. The specific reaction conditions would determine the outcome of the reduction.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling provide valuable theoretical insights into the structure, properties, and reactivity of molecules like this compound. While specific computational studies on this exact molecule are not prevalent, research on substituted pyrimidines and dihydropyrimidines demonstrates the utility of these methods. nih.govbiointerfaceresearch.com
Density Functional Theory (DFT) calculations can be employed to optimize the geometry of the molecule and to calculate its electronic properties, such as molecular orbital energies (HOMO and LUMO) and electrostatic potential maps. These calculations can help in understanding the reactivity of different sites within the molecule. For instance, the analysis of frontier molecular orbitals can provide insights into the nucleophilic and electrophilic character of various atoms. acs.org
Molecular docking studies can be used to predict the binding affinity and orientation of this compound within the active site of a biological target. nih.govnih.gov Such studies are crucial in drug discovery for identifying potential enzyme inhibitors. Molecular dynamics (MD) simulations can further investigate the stability of the ligand-protein complex over time. nih.gov These computational approaches offer a powerful complement to experimental studies in understanding the chemical and biological properties of pyrimidine derivatives.
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the electronic structure and predicting the reactivity of a molecule like this compound. These methods, rooted in solving the Schrödinger equation, provide insights into the distribution of electrons within the molecule, which in turn governs its chemical behavior.
For this compound, ab initio Hartree-Fock (HF) and post-Hartree-Fock methods could be utilized to obtain a foundational understanding of its electronic properties. These calculations would yield crucial information such as the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Furthermore, these calculations can determine the electrostatic potential surface, which visually represents the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. For this compound, one would expect regions of negative potential around the electronegative oxygen and nitrogen atoms of the pyrimidine ring, and the sulfur atom of the benzylthio group, highlighting them as potential sites for electrophilic attack.
Density Functional Theory (DFT) Applications in Reaction Energetics
Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the energetics of chemical reactions, offering a balance between accuracy and computational cost. For this compound, DFT calculations would be instrumental in exploring potential reaction pathways and determining their feasibility.
By employing various functionals, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate the Gibbs free energy of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of reaction kinetics and thermodynamics. For instance, the tautomeric equilibria between the dihydroxy and dioxo forms of the pyrimidine ring could be investigated, predicting the relative stability of each tautomer.
The table below illustrates hypothetical DFT-calculated energy parameters for a reaction involving this compound.
| Parameter | Value (kcal/mol) |
| Energy of Reactants | -1250.5 |
| Energy of Transition State | -1225.2 |
| Energy of Products | -1275.8 |
| Activation Energy | 25.3 |
| Enthalpy of Reaction | -25.3 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them. This is particularly important for the benzylthio group, which can rotate around the C-S bond, leading to various spatial orientations.
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations can reveal preferred conformations, the flexibility of different parts of the molecule, and the nature of its intermolecular interactions.
Key outputs from MD simulations would include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions (RDFs) to characterize interactions with solvent molecules.
In Silico Approaches for Predicting Chemical Behavior
In silico methods encompass a broad range of computational techniques used to predict the properties and behavior of molecules. For this compound, these approaches can be used to estimate a variety of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Quantitative Structure-Activity Relationship (QSAR) models, for example, could be developed to predict the biological activity of this compound based on its structural features. These models correlate molecular descriptors (e.g., molecular weight, logP, polar surface area) with a specific activity.
The following table presents a hypothetical in silico prediction of some key molecular descriptors for this compound.
| Molecular Descriptor | Predicted Value |
| Molecular Weight | 262.32 g/mol |
| LogP | 2.5 |
| Polar Surface Area | 85.6 Ų |
| Number of Hydrogen Bond Donors | 2 |
| Number of Hydrogen Bond Acceptors | 5 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
These predictive models are invaluable in the early stages of drug discovery and materials science for screening large numbers of compounds and prioritizing those with the most promising properties for further investigation.
Structure Activity Relationship Sar Studies of 4,6 Dihydroxy 5 Benzylthiopyrimidine Analogs
Modulatory Effects of Pyrimidine (B1678525) Ring Substituents on Biological Recognition
The pyrimidine ring, with its dihydroxy substitution at positions 4 and 6, serves as a critical anchor for biological recognition, primarily through hydrogen bonding interactions. The tautomeric nature of the 4,6-dihydroxypyrimidine (B14393) core, existing in keto-enol forms, allows for versatile interactions with receptor sites. Modifications to the remaining positions on the pyrimidine ring can significantly modulate the binding affinity and efficacy of these compounds.
While specific SAR data for direct substitutions on the 4,6-dihydroxy-5-benzylthiopyrimidine core is limited in publicly available research, general principles from related pyrimidine series can be extrapolated. For instance, the introduction of small alkyl or halo groups at the C2-position can influence the electronic distribution within the ring and introduce steric constraints, thereby altering the binding mode.
In a study on related 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors, the nature of the substituent at the C2-position was found to be critical for activity. For example, replacing a C2 substituent with a 5-membered heterocycloalkyl group like pyrrolidine (B122466) resulted in superior potency compared to a 6-membered morpholine (B109124) ring, highlighting the sensitivity of the target's binding pocket to the size and nature of the substituent. nih.gov
| Compound ID | C2-Substituent | AChE IC50 (µM) | BuChE IC50 (µM) |
| 7a | Pyrrolidine | 8.7 | 26.4 |
| 7b | Morpholine | 14.0 | 68.3 |
Data extracted from a study on 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors, demonstrating the effect of C2-substituents.
These findings suggest that even minor alterations to the pyrimidine core of this compound could have profound effects on its biological recognition and activity.
Influence of Benzylthiopyrimidine Moiety Modifications on Molecular Interactions
Substitutions on the Benzyl (B1604629) Ring:
The electronic and steric properties of substituents on the phenyl ring can dramatically alter the biological activity. In a series of 3-(substituted benzyl)thio quinolinium iodides, which share the benzylthio motif, the position and nature of the substituent on the benzyl ring were found to significantly impact their antifungal activity.
For example, the introduction of electron-donating or electron-withdrawing groups at the ortho, meta, or para positions allows for the exploration of the electronic and hydrophobic space around this moiety. Unsubstituted benzylthio analogs often serve as a baseline for activity, with substitutions leading to either enhanced or diminished potency depending on the specific interactions with the target.
| Compound ID | Benzyl Ring Substituent | Antifungal Activity (MIC, µg/mL) |
| Analog A | H | 0.16 |
| Analog B | 4-CH3 | 0.32 |
| Analog C | 4-Cl | 0.08 |
| Analog D | 2-F | 0.63 |
Illustrative data based on SAR studies of related benzylthio-containing scaffolds, showing the impact of benzyl ring substitution on biological activity.
Modifications of the Thioether Linker:
The sulfur atom of the thioether linkage is a key structural feature, influencing the flexibility and geometry of the benzyl group relative to the pyrimidine core. Replacing the sulfur with other atoms or groups can provide insights into the importance of the thioether for activity. For instance, the replacement of the sulfur with an oxygen atom to form an ether analog can help determine the role of the sulfur atom's size, polarizability, and ability to participate in specific interactions.
Bioisosteric Transformations and Their Impact on Pharmacological Profiles
Pyrimidine Ring Analogs:
Thioether Linker Bioisosteres:
The thioether linkage (-S-) can be replaced by a variety of other groups to probe the structural and electronic requirements at this position. Common bioisosteres for a thioether include:
Ether (-O-): To assess the importance of the sulfur atom's size and electronic properties.
Methylene (B1212753) (-CH2-): To evaluate the role of the heteroatom.
Sulfoxide (B87167) (-SO-) and Sulfone (-SO2-): To introduce more polar groups and alter the geometry.
Amine (-NH-): To introduce a hydrogen bond donor.
The impact of such replacements would be highly dependent on the specific biological target and its binding pocket.
Stereochemical Implications in Ligand-Target Binding
The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with potentially different biological activities, affinities, and metabolic stabilities. Chirality can be introduced in several ways, such as by modifying the benzylthio side chain.
For instance, introducing a substituent on the methylene carbon of the benzylthio group (e.g., 5-(α-methylbenzylthio)) would create a chiral center. The (R)- and (S)-enantiomers could exhibit differential binding to a chiral target like a protein or enzyme. This stereoselectivity arises from the three-dimensional arrangement of atoms, where one enantiomer may fit more favorably into the binding site than the other.
While specific studies on the stereochemical implications for this compound analogs are not extensively documented, the principle of stereospecificity is a cornerstone of medicinal chemistry. The differential activity of enantiomers is a common observation in drug-receptor interactions, where the biological target itself is chiral.
Advanced Research Directions and Future Perspectives
Rational Design Strategies for Enhanced Biological Performance of 4,6-Dihydroxy-5-benzylthiopyrimidine Derivatives
The rational design of derivatives of a lead compound like this compound is a pivotal strategy for enhancing its biological performance. This approach hinges on a deep understanding of the structure-activity relationships (SAR) and the application of medicinal chemistry principles such as bioisosteric replacement and pharmacophore modeling.
Structure-Activity Relationship (SAR) Studies: The biological activity of this compound derivatives can be systematically modulated by modifying key structural features. SAR studies would involve the synthesis and biological evaluation of a library of analogs to elucidate the impact of various substituents on activity. Key modifications could include:
Substitution on the Benzyl (B1604629) Ring: Introducing electron-donating or electron-withdrawing groups at different positions of the benzyl ring can influence the compound's electronic properties, lipophilicity, and steric profile. This, in turn, can affect its binding affinity to a biological target.
Alterations of the Thioether Linker: The sulfur atom in the benzylthio group can be oxidized to a sulfoxide (B87167) or sulfone, or the methylene (B1212753) bridge can be extended or branched. These changes would alter the geometry and flexibility of the side chain, potentially leading to improved interactions with a target protein.
Modifications of the Pyrimidine (B1678525) Core: While the 4,6-dihydroxy substitution is a defining feature, selective mono-alkylation or acylation of the hydroxyl groups could be explored to fine-tune solubility and cell permeability.
A hypothetical SAR study could generate data as illustrated in the interactive table below, showcasing how different substitutions on the benzyl ring might influence inhibitory activity against a specific enzyme.
| Compound ID | R1 (para-position) | R2 (meta-position) | R3 (ortho-position) | IC50 (nM) |
| Lead-001 | H | H | H | 150 |
| Deriv-002 | OCH3 | H | H | 75 |
| Deriv-003 | Cl | H | H | 200 |
| Deriv-004 | H | NO2 | H | 350 |
| Deriv-005 | H | H | F | 120 |
Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For this compound, several bioisosteric replacements could be envisioned:
Thioether Linker: The thioether could be replaced with an ether, amine, or a sulfoxide to modulate hydrogen bonding capacity and metabolic stability.
Hydroxyl Groups: One or both hydroxyl groups on the pyrimidine ring could be replaced with bioisosteres such as an amino group, a thiol, or a carboxyl group, which could lead to altered interactions with the target and improved physicochemical properties.
Pyrimidine Ring: The pyrimidine core itself could be replaced with other heterocyclic systems like a pyridine (B92270) or a triazine to explore new chemical space and potentially discover novel biological activities.
High-Throughput Screening Methodologies for Novel Biological Activities
High-throughput screening (HTS) is a powerful approach for the discovery of novel biological activities for a given compound or a library of its derivatives. By automating the screening process, HTS allows for the rapid testing of thousands of compounds against a variety of biological targets. For this compound and its analogs, HTS can be instrumental in identifying new therapeutic applications.
Assay Development: The success of an HTS campaign relies on the development of robust and sensitive assays. For pyrimidine derivatives, a range of assays can be employed to screen for different biological activities:
Enzyme Inhibition Assays: Many pyrimidine-based compounds are known to be enzyme inhibitors. HTS assays can be developed to screen for inhibition of various enzyme classes, such as kinases, proteases, and phosphatases, which are often implicated in diseases like cancer and inflammation. nih.gov Fluorescence-based assays are commonly used in HTS due to their sensitivity and compatibility with automation. nih.gov
Cell-Based Assays: These assays are crucial for assessing the effect of compounds in a more physiologically relevant context. For instance, cell proliferation assays can identify compounds with anticancer activity, while antiviral assays can screen for inhibitors of viral replication. nih.govnih.gov
Phenotypic Screening: This approach involves screening compounds for their ability to induce a specific phenotype in cells or organisms, without prior knowledge of the molecular target. This can lead to the discovery of compounds with novel mechanisms of action.
The results of a hypothetical HTS campaign screening a library of this compound derivatives against a panel of cancer cell lines could be presented as follows:
| Compound ID | Cell Line A (% Inhibition) | Cell Line B (% Inhibition) | Cell Line C (% Inhibition) |
| Lead-001 | 25 | 30 | 15 |
| Deriv-002 | 85 | 40 | 20 |
| Deriv-003 | 10 | 15 | 5 |
| Deriv-004 | 92 | 88 | 50 |
| Deriv-005 | 45 | 55 | 30 |
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can be applied to pyrimidine research to accelerate the identification and optimization of new drug candidates.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. rsc.org By training ML algorithms on a dataset of pyrimidine derivatives with known activities, it is possible to build predictive QSAR models. rsc.org These models can then be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. rsc.orgrsc.org Both multiple linear regression (MLR) and artificial neural networks (ANN) have been successfully used to develop QSAR models for pyrimidine derivatives. rsc.org
De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties from scratch. ciac.jl.cnacs.orgnih.gov By providing the model with information about the target protein and desired pharmacological profile, it can generate new pyrimidine-based structures that are predicted to be active and have favorable drug-like properties. ciac.jl.cnnih.gov This approach can significantly expand the chemical space of pyrimidine derivatives and lead to the discovery of truly innovative drug candidates.
Predictive Toxicology: AI and ML models can also be trained to predict the potential toxicity of compounds based on their chemical structure. This allows for the early identification of potentially harmful compounds, reducing the risk of late-stage failures in drug development.
Exploration of this compound as a Versatile Synthetic Intermediate for Novel Chemical Entities
The 4,6-dihydroxypyrimidine (B14393) core is a valuable building block in organic synthesis, serving as a versatile intermediate for the construction of a wide range of heterocyclic compounds. The presence of the 5-benzylthio substituent in this compound adds another layer of synthetic utility, allowing for further functionalization and the creation of novel chemical entities.
Conversion to Dihalopyrimidines: The hydroxyl groups of 4,6-dihydroxypyrimidines can be readily converted to halogens, typically chlorine, using reagents like phosphorus oxychloride. rsc.orgnih.gov The resulting 4,6-dichloropyrimidines are highly reactive intermediates that can undergo a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at these positions.
Synthesis of Fused Pyrimidines: 4,6-Dihydroxypyrimidines and their derivatives are excellent precursors for the synthesis of fused pyrimidine systems, which are often associated with a broad spectrum of biological activities. acs.orgnih.gov For example, they can be used in multicomponent reactions to construct pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. acs.orgnih.gov The benzylthio group at the 5-position can influence the regioselectivity of these cyclization reactions and can be retained in the final product or modified in subsequent steps.
Functionalization of the Benzylthio Moiety: The benzylthio group itself offers opportunities for further synthetic transformations. The sulfur atom can be oxidized to a sulfoxide or sulfone, which can alter the electronic and steric properties of the molecule. The methylene bridge can also be a site for functionalization.
Opportunities in Chemical Biology for Pyrimidine-Based Probes
Chemical probes are small molecules designed to study and manipulate biological systems. The pyrimidine scaffold is an excellent starting point for the development of such probes due to its prevalence in biologically active compounds and its synthetic tractability. This compound and its derivatives hold significant promise for the creation of novel chemical biology tools.
Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it is possible to create fluorescent probes for imaging and sensing applications. nih.govciac.jl.cn These probes could be designed to selectively bind to a specific protein or enzyme, allowing for the visualization of its localization and activity within living cells. nih.gov The photophysical properties of the probe could be engineered to respond to changes in the cellular environment, such as pH or redox state.
Photoaffinity Probes: Photoaffinity labeling is a powerful technique for identifying the protein targets of a small molecule. nih.govnih.govmdpi.com A photoaffinity probe based on this compound would incorporate a photoreactive group, such as a diazirine or a benzophenone. mdpi.com Upon photoactivation, the probe would form a covalent bond with its binding partner, enabling its identification by mass spectrometry.
Activity-Based Probes (ABPs): ABPs are designed to covalently modify the active site of a specific enzyme or class of enzymes in an activity-dependent manner. mdpi.com A this compound-based ABP could be developed to target a specific enzyme of interest, providing a powerful tool for studying its function and for inhibitor screening.
Imaging Agents for PET and SPECT: The pyrimidine scaffold can be labeled with radioisotopes, such as fluorine-18 (B77423) or technetium-99m, to create imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). rsc.orgnih.gov These imaging agents could be used to non-invasively monitor the distribution and target engagement of pyrimidine-based drugs in vivo. rsc.org
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4,6-Dihydroxy-5-benzylthiopyrimidine, and how can reaction conditions be optimized for yield and purity?
A two-step synthesis starting from 4,6-dihydroxypyrimidine (1) involves initial chlorination to form 4,6-dichloropyrimidine, followed by nucleophilic substitution with benzylthiol. Key optimization parameters include:
- Step 1 (Chlorination): Use of phosphorus oxychloride (POCl₃) under reflux at 110–120°C for 6–8 hours. Excess POCl₃ ensures complete conversion .
- Step 2 (Benzylthio Substitution): Reaction with benzylthiol in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Stoichiometric control (1:1 molar ratio) improves selectivity .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) yields >90% purity .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies hydroxyl protons (δ 10–12 ppm) and benzylthio aromatic protons (δ 7.2–7.4 ppm).
- ¹³C NMR confirms the pyrimidine ring carbons (δ 150–160 ppm) and benzylthio substituents (δ 35–40 ppm for SCH₂) .
Advanced Research Questions
Q. How do substituents at the 5-position influence the tautomeric equilibrium of 4,6-dihydroxypyrimidine derivatives in solution?
The benzylthio group at the 5-position stabilizes specific tautomers due to its electron-withdrawing nature. Spectroscopic studies reveal:
- UV-Vis Spectroscopy: Absorbance shifts (λₘₐₘ 270→290 nm) indicate keto-enol tautomerism dominance in polar solvents .
- X-ray Crystallography: Solid-state structures show preferential enol tautomer stabilization via intramolecular hydrogen bonding (O–H···N) .
- Solvent Effects: Protic solvents (e.g., water) favor enolic forms, while aprotic solvents (e.g., DMSO) stabilize keto tautomers .
Q. What mechanistic insights explain the regioselectivity of benzylthio substitution in 4,6-dichloropyrimidine derivatives?
The 5-position is favored for substitution due to:
- Electronic Effects: Chlorine at C4 and C6 activates the C5 position via electron-withdrawing induction, enhancing nucleophilic attack .
- Steric Factors: Bulky benzylthiol selectively targets the less hindered C5 site compared to C2 or C4 .
- Kinetic Studies: Second-order rate constants (k₂) for C5 substitution are 3–5× higher than other positions under identical conditions .
Q. How can computational chemistry predict the reactivity of this compound in further functionalization reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights:
- Electrostatic Potential Maps: Highlight nucleophilic sites (e.g., hydroxyl oxygen) for electrophilic substitution .
- Transition State Analysis: Predicts activation barriers for reactions like sulfonation or alkylation at C2/C4 positions .
- Solvent Modeling: Continuum solvation models (e.g., PCM) correlate experimental solvent effects with tautomeric stability .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported spectral data for this compound derivatives?
- Cross-Validation: Compare NMR (DMSO-d₆ vs. CDCl₃) and IR data across multiple studies to identify solvent-dependent shifts .
- Crystallographic Validation: Use single-crystal X-ray structures to confirm tautomeric forms observed in solution .
- Reproducibility: Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize artifacts .
Methodological Recommendations
Q. What strategies improve the stability of this compound during long-term storage?
- Lyophilization: Freeze-drying under vacuum preserves hydroxyl groups and prevents hydrolysis .
- Inert Atmosphere Storage: Use argon-filled vials with desiccants (e.g., silica gel) to avoid oxidation of the benzylthio moiety .
- Temperature Control: Store at –20°C in amber vials to mitigate photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
